6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile
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Overview
Description
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H2F8N2 and a molecular weight of 290.11 g/mol . This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring, along with a carbonitrile group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines and thiols can react with the compound under appropriate conditions.
Oxidizing Agents: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is employed in the development of bioactive molecules with potential pharmaceutical applications.
Medicine: The compound’s unique chemical properties make it a candidate for drug discovery and development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of agrochemicals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Utilized in the production of crop-protection products.
Uniqueness
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H2F8N2 |
---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)6-5(8(12,13)14)2-1-4(3-18)19-6/h1-2H |
InChI Key |
WDEYUWCFSZFFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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